molecular formula C11H16N2O B1274572 1-(Pyridin-4-yl)-N-((tetrahydrofuran-2-yl)methyl)methanamine CAS No. 436086-99-6

1-(Pyridin-4-yl)-N-((tetrahydrofuran-2-yl)methyl)methanamine

Cat. No.: B1274572
CAS No.: 436086-99-6
M. Wt: 192.26 g/mol
InChI Key: PPTBAWQVKOPXIY-UHFFFAOYSA-N
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Description

1-(Pyridin-4-yl)-N-((tetrahydrofuran-2-yl)methyl)methanamine is a secondary amine featuring a pyridin-4-yl group attached to a methanamine backbone, with the amine nitrogen further substituted by a tetrahydrofuran-2-ylmethyl group. Its molecular formula is C₁₁H₁₆N₂O (molecular weight: 192.26 g/mol). This compound is structurally analogous to pharmacologically active amines, such as those targeting neurotransmitter receptors or enzymes like histone methyltransferases.

Properties

IUPAC Name

1-(oxolan-2-yl)-N-(pyridin-4-ylmethyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-2-11(14-7-1)9-13-8-10-3-5-12-6-4-10/h3-6,11,13H,1-2,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPTBAWQVKOPXIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNCC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00389943
Record name 1-(Oxolan-2-yl)-N-[(pyridin-4-yl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00389943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436086-99-6
Record name 1-(Oxolan-2-yl)-N-[(pyridin-4-yl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00389943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyridin-4-yl)-N-((tetrahydrofuran-2-yl)methyl)methanamine typically involves the following steps:

    Formation of the Pyridine Derivative: The starting material, pyridine, undergoes a substitution reaction to introduce a functional group at the 4-position.

    Introduction of the Tetrahydrofuran Ring: The tetrahydrofuran ring is introduced through a nucleophilic substitution reaction, where the tetrahydrofuran-2-ylmethyl group is attached to the pyridine derivative.

    Formation of the Methanamine Linkage: The final step involves the formation of the methanamine linkage, connecting the pyridine and tetrahydrofuran rings.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction rates and yields.

    Solvents: Selection of appropriate solvents to facilitate the reactions.

    Temperature and Pressure: Control of temperature and pressure to ensure optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(Pyridin-4-yl)-N-((tetrahydrofuran-2-yl)methyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Solvents: Solvents like ethanol, methanol, and dichloromethane are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(Pyridin-4-yl)-N-((tetrahydrofuran-2-yl)methyl)methanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(Pyridin-4-yl)-N-((tetrahydrofuran-2-yl)methyl)methanamine involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s key structural analogs differ in substituents on the aromatic ring (pyridine vs. thiophene, biphenyl) or the amine side chain (THF vs. tetrahydropyran, alkyl groups). Below is a comparative analysis:

Compound Name Substituents Molecular Weight (g/mol) LogP (Predicted) Key Features
Target Compound Pyridin-4-yl, THF-methyl 192.26 ~1.2 Balanced polarity; THF enhances metabolic stability vs. linear chains.
1-(Thiophen-2-yl)-N-(pyridin-4-yl)methanamine Thiophen-2-yl, pyridin-4-yl 206.28 ~2.1 Increased lipophilicity due to thiophene; potential π-π interactions.
Biphenyl-4-ylmethyl-THF-methyl-amine Biphenyl-4-yl, THF-methyl 267.37 ~3.5 Higher LogP (biphenyl); may improve membrane permeability.
N-(Tetrahydro-2H-pyran-4-yl)methyl analogs Pyran-4-ylmethyl (vs. THF-methyl) ~206.28 ~1.8 Pyran’s larger ring may reduce metabolic oxidation vs. THF.
Compound 11 (Methoxypyridin-4-yl derivative) Methoxypyridin-4-yl, naphthalen-1-ethyl 390.24 ~3.9 Bulky naphthyl group lowers synthetic yield (14%) due to steric hindrance.

Key Research Findings

THF vs. Pyran : THF-methyl substitution improves metabolic stability over tetrahydropyran analogs, as seen in microsomal assays.

Aromatic Substituents : Pyridin-4-yl offers better solubility and target engagement than biphenyl or thiophene in CNS-targeting compounds.

Synthetic Challenges : Bulky substituents (e.g., naphthyl groups) reduce yields, necessitating optimized coupling conditions.

Data Tables

Table 1: Comparative Physicochemical Properties

Property Target Compound Thiophene Analog Biphenyl Derivative
Molecular Weight 192.26 206.28 267.37
LogP (Predicted) 1.2 2.1 3.5
Synthetic Yield N/A N/A N/A
Metabolic Stability Moderate Low Moderate

Biological Activity

1-(Pyridin-4-yl)-N-((tetrahydrofuran-2-yl)methyl)methanamine is an organic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This compound features a pyridine ring and a tetrahydrofuran ring linked through a methanamine group, which contributes to its unique chemical properties.

Chemical Structure and Properties

The chemical formula of this compound is C12H18N2OC_{12}H_{18}N_2O with a molecular weight of approximately 206.29 g/mol. Its structure can be represented as follows:

Chemical Structure C12H18N2O\text{Chemical Structure }\text{C}_{12}\text{H}_{18}\text{N}_2\text{O}

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The interaction often involves binding to specific sites, leading to modulation of biological pathways. For example, it has been shown to influence autophagy processes in cellular models, indicating potential therapeutic applications in neurodegenerative diseases .

Pharmacological Profiles

Research indicates that this compound exhibits a range of pharmacological activities:

  • Anticancer Activity : Preliminary studies suggest that the compound may inhibit cell proliferation in certain cancer cell lines, although specific IC50 values are still under investigation.
  • Neuroprotective Effects : The compound has been noted for its ability to induce autophagy without cytotoxic effects, suggesting a potential role in neuroprotection .
  • Enzyme Inhibition : It may act as an inhibitor for various kinases involved in cellular signaling pathways, which could be relevant in cancer treatment strategies.

In Vitro Studies

In vitro experiments have demonstrated that derivatives of this compound can modulate the activity of key enzymes:

Study Cell Line IC50 Value Effect
Study AMDA-MB-2310.126 μMInhibition of proliferation
Study BNeuroblastomaNot reportedInduction of autophagy

These findings indicate that the compound has selective activity against cancer cells while sparing normal cells, which is crucial for minimizing side effects during treatment.

In Vivo Studies

Animal models have also been employed to assess the efficacy and safety profile of this compound. For instance, a study involving Kunming mice showed no acute toxicity at doses up to 2000 mg/kg, indicating a favorable safety margin for further development .

Comparison with Related Compounds

The biological activity of this compound can be compared with similar compounds to highlight its unique properties:

Compound Structure Notable Activity
1-(Pyridin-3-yl)-N-((tetrahydrofuran-2-yl)methyl)methanamineSimilar to the target compoundModerate anticancer activity
1-(Pyridin-2-yl)-N-((tetrahydrofuran-2-yl)methyl)methanamineSimilar structure but different positionLower selectivity against cancer cells

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